N,N-dibenzyl-2,2-difluoroacetamide
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Overview
Description
N,N-dibenzyl-2,2-difluoroacetamide: is an organic compound characterized by the presence of two benzyl groups attached to a nitrogen atom, which is further connected to a difluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,2-difluoroacetamide typically involves the reaction of difluoroacetic acid with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoroacetamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted amides or thioamides can be formed.
Oxidation Products: Oxidation can lead to the formation of difluoroacetic acid derivatives.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Scientific Research Applications
Chemistry: N,N-dibenzyl-2,2-difluoroacetamide is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: It is being investigated for its potential as a pharmacophore in the design of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2,2-difluoroacetamide involves its interaction with specific molecular targets. The difluoroacetamide moiety can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The benzyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- N,N-diethyl-2,2-difluoroacetamide
- N,N-dimethyl-2,2-difluoroacetamide
- N,N-dibenzyl-2,2,2-trifluoroacetamide
Comparison: N,N-dibenzyl-2,2-difluoroacetamide is unique due to the presence of two benzyl groups, which impart distinct chemical and physical properties compared to its analogs. For instance, N,N-diethyl-2,2-difluoroacetamide has smaller ethyl groups, resulting in different steric and electronic effects. Similarly, N,N-dibenzyl-2,2,2-trifluoroacetamide has an additional fluorine atom, which further alters its reactivity and interactions .
Properties
IUPAC Name |
N,N-dibenzyl-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c17-15(18)16(20)19(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYOYYWECYVAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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